2,5,8,11,14,17,20-Heptaoxadocosan-22-amine
Overview
Description
“2,5,8,11,14,17,20-Heptaoxadocosan-22-amine” is a monodisperse polyethylene glycol (PEG) derivative with an amine group . The amine group can react with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), making it useful in various applications .
Molecular Structure Analysis
The molecular formula of “2,5,8,11,14,17,20-Heptaoxadocosan-22-amine” is C15H33NO7 . Its InChI code is 1S/C15H33NO7/c1-17-4-5-19-8-9-21-12-13-23-15-14-22-11-10-20-7-6-18-3-2-16/h2-16H2,1H3 .
Chemical Reactions Analysis
As mentioned earlier, the amine group in “2,5,8,11,14,17,20-Heptaoxadocosan-22-amine” can react with carboxylic acids, activated NHS esters, and carbonyls . This makes it a versatile reagent in bioconjugation, drug delivery, and surface functionalization
Scientific Research Applications
Polymer Chemistry Applications
2,5,8,11,14,17,20-Heptaoxadocosan-22-amine is involved in the synthesis of polyglutamic acid (PGA) derivatives bearing orthogonal reactive sites. These PGA derivatives enable selective conjugation chemistry, such as copper-catalyzed azide–alkyne coupling (CuAAC). They demonstrate the versatility of 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine in post-polymerization modification and its use in "click chemistry" applications (Barz, Duro-Castano, & Vicent, 2013).
Synthesis of N-Glycos-6-yl Derivatives
In the realm of organic chemistry, 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine plays a role in the synthesis of N-Glycos-6-yl derivatives. This process involves the reaction of 2-deoxystreptamine with epoxy sugars, leading to the formation of secondary and tertiary amines. These compounds have potential applications in medicinal chemistry and drug design (Spohr & Reckendorf, 1982).
Biogenic Amine Transport Systems
In the field of life sciences, research has been conducted on the sodium-ion coupled transporters for biogenic amines such as serotonin, noradrenaline, and dopamine. These transporters, which reduce extracellular levels of biogenic amines, are essential for understanding brain function and the pathophysiology of various disorders. Although not directly mentioned, compounds like 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine could play a role in the study of these systems (Graham & Langer, 1992).
Material Chemistry
Amines, including 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine, are key monomers for synthesizing polyamides, polyureas, and polyepoxydes. These compounds have significant applications in automotive, aerospace, building, and health applications. The synthesis and use of biobased amines from biomass sources are being explored for creating biobased polymers (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33NO7/c1-17-4-5-19-8-9-21-12-13-23-15-14-22-11-10-20-7-6-18-3-2-16/h2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQSLHPGFFGOJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596092 | |
Record name | 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8,11,14,17,20-Heptaoxadocosan-22-amine | |
CAS RN |
170572-38-0 | |
Record name | 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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